1-Aminopiperidin-2-one
Overview
Description
1-Aminopiperidin-2-one is a compound of interest in various fields of pharmaceutical and biological research. It is a metabolite that has been identified in the urine of a patient with a disorder characterized by hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential relevance in metabolic studies and clinical diagnostics .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-aminopiperidin-2-one, has been explored through various methods. One-pot synthesis techniques have been developed to create 3-azidopiperidines and 3-aminopiperidines, which are structurally related to 1-aminopiperidin-2-one, by intramolecular cyclization of unsaturated amines . Additionally, enantiopure 4-formylazetidin-2-ones have been used as precursors for the synthesis of 4-aminopiperidin-2-ones through ring expansion and reductive cyclization . These methods highlight the versatility and modularity in synthesizing piperidine-containing structures, which are of significant pharmaceutical and biological relevance.
Molecular Structure Analysis
The molecular structure of 1-aminopiperidin-2-one is closely related to other piperidine derivatives that have been synthesized and studied for their potential as pharmacophores and in drug discovery. For instance, 4-aminopiperidin-2-ones have been synthesized from 4-formylazetidin-2-ones, indicating the possibility of structural analogs and derivatives that can be created from 1-aminopiperidin-2-one . Moreover, the incorporation of piperidine derivatives into helical structures, such as in the synthesis of trans-4-aminopiperidine-3-carboxylic acid, suggests that 1-aminopiperidin-2-one could also be a candidate for the formation of secondary structures in peptides .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives, including 1-aminopiperidin-2-one, is a subject of interest in the synthesis of bioactive compounds. For example, the synthesis of 4-substituted-4-aminopiperidine derivatives has been achieved using isonipecotate and Curtius rearrangement, which could be relevant for the modification of 1-aminopiperidin-2-one . The ability to introduce various substituents into the piperidine ring opens up possibilities for the creation of diverse compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminopiperidin-2-one have been inferred from its identification in the urine of a patient with metabolic disorders . The compound's excretion levels and its resemblance to previously described compounds suggest that it has distinct physical and chemical characteristics that could be relevant for its identification and quantification in biological samples. However, detailed studies on the physical and chemical properties of 1-aminopiperidin-2-one specifically are not provided in the papers referenced.
Scientific Research Applications
Synthesis of Aminopiperidines
1-Aminopiperidin-2-one derivatives have been synthesized for various applications. For example, 1,2,5-Trimethyl-4-aminopiperidine, derived from 1,2,5-Trimethylpiperid-4-one, is used in the synthesis of complex chemical compounds (Prostakov, Mikheeva, & Pkhal'gumani, 1967).
Antibacterial Agents
Aminopiperidine derivatives, such as N-linked aminopiperidine inhibitors, have shown promise as broad-spectrum antibacterial agents, particularly against quinolone-resistant isolates. These compounds have been identified for their potential in treating bacterial infections while exhibiting reduced hERG inhibition, a common issue with many antibacterial drugs (Reck et al., 2011).
Drug Metabolism Studies
4-Aminopiperidines are metabolized extensively by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Understanding this metabolic pathway is crucial for optimizing drug design and efficacy (Sun & Scott, 2011).
Antifungal Applications
Certain aminopiperidine derivatives, such as Compounds 1a and 1b, inhibit ergosterol synthesis in fungi like Candida albicans and exhibit potent antifungal activities. These compounds have shown efficacy both in vitro and in vivo, suggesting their potential as novel antifungal drugs (Hata et al., 2010).
Synthesis of Optically Active Compounds
3-Aminopiperidines, with varying nitrogen substituents, show a wide range of biological activities. They are synthesized through ring expansion of prolinols, which has applications in creating optically active compounds for various uses (Cochi, Pardo, & Cossy, 2012).
Inhibition of Ergosterol Synthesis
Aminopiperidine derivatives have been found to inhibit ergosterol synthesis in pathogenic fungi, showing potential as novel antifungal agents. This inhibition is crucial in combating fungal infections, as ergosterol is a key component of fungal cell membranes (Hata et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-aminopiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCDHGVIPGMQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537683 | |
Record name | 1-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminopiperidin-2-one | |
CAS RN |
31967-09-6 | |
Record name | 1-Aminopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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